molecular formula C13H12FNOS B4407003 N-(5-fluoro-2-methylphenyl)-2-(2-thienyl)acetamide

N-(5-fluoro-2-methylphenyl)-2-(2-thienyl)acetamide

Cat. No. B4407003
M. Wt: 249.31 g/mol
InChI Key: WJGPJMYEEAPBBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, starting materials, and catalysts to achieve the desired product. Although there is no direct study on N-(5-fluoro-2-methylphenyl)-2-(2-thienyl)acetamide, similar compounds have been synthesized using starting materials like chloracetyl chloride, anhydrous sodium acetate, and methanol through acetylation, esterification, and ester interchange steps with high yields reported (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using techniques like X-ray diffraction analysis, NMR, IR, and mass spectrometry. These techniques help in determining the crystal structure, bond parameters, and the conformation of the compounds. For instance, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide revealed C—H⋯O and N—H⋯O hydrogen bonding forming six-membered rings (Qian et al., 2012).

Chemical Reactions and Properties

Acetamide compounds participate in various chemical reactions, forming different derivatives with potential biological activities. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles, indicating the compound's reactivity towards silylation reactions (Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting point, boiling point, and solubility, are crucial for their application in different fields. Although specific data on this compound are not available, studies on similar compounds provide insight into their behavior. For example, the crystallographic analysis provides data on the compound's solid-state structure and stability (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemicals, define the potential applications of acetamide derivatives. Studies on similar compounds have shown that they possess anti-inflammatory and antimicrobial properties, indicating their reactivity and potential therapeutic applications (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c1-9-4-5-10(14)7-12(9)15-13(16)8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGPJMYEEAPBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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